Citrulline malate

描述

属性

IUPAC Name |

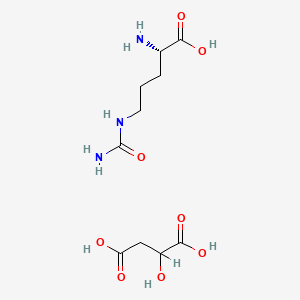

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVUXYZTXCEBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970275 | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70796-17-7, 54940-97-5 | |

| Record name | Citrulline malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Citrulline DL-Malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Direct Acid-Base Reaction

The most widely documented method involves a direct neutralization reaction between L-citrulline and malic acid in aqueous solution. According to a Chinese patent (CN101037400A), L-citrulline is slowly added to a malic acid solution at a molar ratio of 1:1, followed by pH adjustment to 6.5–7.0 using sodium hydroxide. The reaction proceeds under mild temperatures (25–30°C) to prevent thermal degradation of the reactants. Crystallization is induced by cooling the solution, yielding CM with a reported purity of >98%.

Variable Stoichiometric Ratios

Studies have explored CM formulations with L-citrulline-to-malate ratios ranging from 1:1 to 2:1. A 2:1 ratio, for instance, may enhance nitric oxide bioavailability due to the higher citrulline content, whereas a 1:1 ratio prioritizes malate’s role in TCA cycle intermediation. Table 1 summarizes key synthesis parameters and their outcomes.

Table 1: Comparison of this compound Synthesis Methods

| Method | Molar Ratio (Citrulline:Malate) | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Direct Neutralization | 1:1 | 25–30 | Water | 85 | 98 | Patent |

| High Citrulline | 2:1 | 30–35 | Ethanol/Water | 78 | 95 | Review |

Optimization of Reaction Conditions

pH and Temperature Control

Maintaining a neutral pH (6.5–7.0) during synthesis is critical to prevent citrulline deamination or malate esterification. Elevated temperatures (>40°C) risk degrading heat-sensitive functional groups, while temperatures <20°C slow reaction kinetics.

Solvent Selection

Aqueous solvents are preferred for their compatibility with ionic interactions, but ethanol-water mixtures (20–30% ethanol) improve crystallization efficiency by reducing CM solubility.

Scaling Up: Pilot to Industrial Production

Transitioning from laboratory-scale synthesis to industrial production introduces challenges in maintaining consistency and purity. The patent method’s yield of 85% at 1:1 molar ratio demonstrates scalability, but process intensification techniques, such as continuous-flow reactors, could enhance throughput. Industrial batches require stringent quality control to meet pharmaceutical standards, particularly in eliminating residual solvents and byproducts like citrulline anhydrous or unreacted malic acid.

Analytical Validation of CM Purity and Structure

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are employed to verify the salt formation between citrulline’s amine groups and malate’s carboxylic acids. For example, $$^{13}\text{C}$$-NMR peaks at 175 ppm (carboxylate) and 45 ppm (amine) confirm successful complexation.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies CM purity, resolving it from precursors and degradation products. Table 2 outlines standardized analytical parameters.

Table 2: Analytical Techniques for CM Characterization

| Technique | Parameters | Purpose | Detection Limit | Source |

|---|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in water/acetonitrile | Quantify CM purity | 0.1 µg/mL | Review |

| NMR | 400 MHz, D$$_2$$O solvent | Confirm salt structure | N/A | Study |

Industrial Production and Regulatory Considerations

Current industrial practices align with patented methods, emphasizing cost-effective crystallization and drying processes. However, the lack of standardized dosing guidelines and third-party testing has led to variability in commercial CM supplements. Regulatory agencies like the FDA and EMA require batch-specific certificates of analysis (CoA) to ensure compliance with Good Manufacturing Practices (GMP).

化学反应分析

反应类型: 瓜氨酸苹果酸会发生各种化学反应,包括:

氧化: 瓜氨酸可以被氧化生成精氨酸,精氨酸是一氧化氮的前体。

还原: 苹果酸可以被还原生成苹果酸。

取代: 瓜氨酸可以参与取代反应,生成具有不同官能团的衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 各种试剂,包括卤代烷烃和酰氯,可以在受控条件下使用。

主要生成产物:

精氨酸: 由瓜氨酸氧化生成。

苹果酸: 由苹果酸还原生成。

瓜氨酸衍生物: 由取代反应生成.

科学研究应用

Exercise Performance Enhancement

Citrulline malate is primarily recognized for its role as an ergogenic aid in athletic performance. The compound is believed to enhance nitric oxide production, leading to improved blood flow and oxygen delivery to muscles during exercise.

Key Findings:

- A study indicated that this compound supplementation significantly increased the number of repetitions performed during high-intensity resistance training, with participants experiencing a 52.92% increase in repetitions compared to placebo .

- Another review highlighted that this compound could improve performance in both resistance and high-intensity exercises by enhancing blood flow and potentially reducing muscle fatigue through better ammonia clearance .

Table 1: Summary of Exercise Performance Studies

Recovery from Exercise-Induced Fatigue

This compound may also play a role in post-exercise recovery. The compound is thought to facilitate faster recovery from muscle soreness and fatigue, which is critical for athletes undergoing intense training.

Research Insights:

- A study found that participants who consumed this compound reported a significant reduction in muscle soreness (40%) at 24 and 48 hours post-exercise compared to those who received a placebo .

- However, another investigation concluded that acute this compound supplementation did not significantly enhance recovery markers such as lactate levels after high-intensity exercise .

Table 2: Recovery Studies Overview

Potential Clinical Applications

Beyond athletic performance, this compound has been explored for its potential benefits in clinical settings, particularly concerning metabolic health and conditions associated with fatigue.

Clinical Findings:

- This compound has been suggested to improve ammonia homeostasis, which may benefit individuals with conditions characterized by elevated ammonia levels, such as hepatic encephalopathy .

- Some studies have indicated that citrulline supplementation could aid patients recovering from surgery or those experiencing chronic fatigue syndromes, although further research is needed to substantiate these claims .

作用机制

瓜氨酸苹果酸通过几种机制发挥作用:

转化为精氨酸: 瓜氨酸在体内转化为精氨酸,然后增加一氧化氮的产生。一氧化氮有助于扩张血管,改善血液流动和氧气输送到肌肉。

能量产生: 苹果酸在柠檬酸循环中发挥作用,增强ATP产生并减少肌肉疲劳。

相似化合物的比较

Pharmacokinetics and Bioavailability

Efficacy in Exercise Performance

- CM : Meta-analyses show small but significant improvements in high-intensity exercise (e.g., 6.4% increase in repetitions to failure) .

Key Difference : The addition of malate in CM may synergize with L-citrulline by buffering ammonia and enhancing ATP production, though direct evidence is lacking .

Comparison with L-Arginine

Mechanism and Efficiency

- NO Pathway: L-arginine directly contributes to NO synthesis but undergoes significant first-pass metabolism, reducing bioavailability. CM’s L-citrulline indirectly elevates plasma arginine, offering a more sustained NO boost .

- Clinical Outcomes: In heart failure patients, both CM (3 g/day) and L-arginine (8 g/day) improved right ventricular function and reduced pulmonary artery pressure . CM’s dual action (NO enhancement + energy metabolism) may provide broader benefits in exercise contexts compared to arginine .

Role of Malate Compared to Other TCA Cycle Intermediates

Malate’s inclusion in CM distinguishes it from standalone citrulline supplements. Key comparisons:

Data Table: Selected Clinical Outcomes

Critical Considerations

- Dosing and Quality Control : Many CM supplements fail to meet the claimed 2:1 ratio, delivering only 1.1:1–1.6:1 citrulline:malate, which may underdose citrulline .

- Study Design Variability : Discrepancies in exercise protocols (e.g., aerobic vs. resistance) and dosing timing contribute to inconsistent results .

生物活性

Citrulline malate (CM) is a compound formed from the amino acid L-citrulline and malate, an intermediate in the tricarboxylic acid (TCA) cycle. This combination has garnered attention for its potential biological activities, particularly in enhancing athletic performance, recovery, and various health benefits. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound exerts its effects primarily through:

- Nitric Oxide Production : CM enhances nitric oxide (NO) synthesis, which improves blood flow, oxygen delivery, and nutrient transport to muscles during exercise .

- Energy Production : Malate plays a crucial role in the TCA cycle, facilitating ATP production and energy metabolism .

- Ammonia Clearance : CM has been shown to reduce ammonia accumulation during intense exercise, potentially delaying fatigue and enhancing endurance performance .

1. Ergogenic Effects

Several studies highlight the ergogenic potential of this compound:

- A study involving athletes demonstrated a 40% reduction in muscle soreness post-exercise when supplemented with CM .

- Chronic supplementation improved skeletal muscle power output and oxidative energy turnover, indicating enhanced contractile efficiency and fatigue resistance .

2. Hormonal Metabolism

CM supplementation has shown positive effects on hormonal metabolism during fitness training:

- Research indicates that CM can support aerobic energy production and improve hormone levels associated with muscle recovery .

3. Case Studies

A notable case study examined the impact of CM on patients with asthenia (fatigue):

- Participants reported significant improvements in fatigue levels and overall recovery times when treated with CM compared to control groups receiving other supplements .

Table 1: Summary of Key Studies on this compound

Potential Side Effects

While this compound is generally considered safe, some subjects reported mild gastrointestinal disturbances such as nausea or upset stomach .

常见问题

Q. What are the primary mechanisms by which CM enhances exercise performance, and how can these be quantified in experimental settings?

CM may improve exercise performance through nitric oxide (NO)-mediated vasodilation, enhanced ATP production via malate’s role in the tricarboxylic acid (TCA) cycle, and reduced ammonia accumulation. To quantify these effects:

- Measure plasma NO metabolites (e.g., nitrite/nitrate) pre- and post-supplementation using chemiluminescence or colorimetric assays .

- Assess ATP turnover via muscle biopsies or non-invasive 31P magnetic resonance spectroscopy (MRS) during exercise .

- Monitor ammonia levels in blood or sweat during high-intensity protocols .

Q. What dosing strategies for CM are supported by current evidence, and what factors contribute to variability in outcomes?

Acute doses of 8g CM are commonly studied, but optimal timing (30–60 minutes pre-exercise) and quality control (e.g., verifying citrulline:malate ratios) are critical. Variability arises from:

- Differences in exercise protocols (aerobic vs. resistance) and test-retest reliability .

- Participant characteristics (e.g., fitness level, dietary nitrate intake) .

- Use standardized CM formulations with third-party verification to mitigate batch inconsistencies .

Q. What methodological considerations are essential for designing a robust CM supplementation trial?

- Study Design: Use double-blind, placebo-controlled crossover designs to minimize bias .

- Outcome Measures: Include both performance metrics (e.g., time-to-exhaustion, power output) and physiological biomarkers (e.g., blood flow via near-infrared spectroscopy) .

- Statistical Power: Conduct a priori power analysis to account for inter-individual variability, aiming for sample sizes ≥20 participants per group .

Advanced Research Questions

Q. How can researchers evaluate the pharmacokinetics of CM, including bioavailability and metabolite distribution?

- Administer stable isotope-labeled CM (e.g., ¹³C-citrulline) and use mass spectrometry to track absorption, plasma clearance, and tissue-specific uptake .

- Collect serial blood samples over 24 hours post-ingestion to model pharmacokinetic curves .

- Compare urinary excretion rates of citrulline and malate to assess renal handling .

Q. What statistical approaches address inter-individual variability in CM responsiveness, particularly in hypertensive populations?

- Stratify participants by baseline NO bioavailability (e.g., via flow-mediated dilation tests) or genetic polymorphisms (e.g., NOS3 variants) .

- Apply cluster analysis to identify subgroups (e.g., "responders" vs. "non-responders") based on post-exercise hypotension (PEH) magnitude .

- Use mixed-effects models to account for covariates like age, medication use, and exercise intensity .

Q. How can contradictory findings in CM studies (e.g., ergogenic vs. null effects) be reconciled?

- Conduct meta-analyses with subgroup analyses for exercise type, dose, and population (e.g., athletes vs. sedentary individuals) .

- Evaluate methodological rigor: Exclude studies with unverified CM formulations or low test-retest reliability in performance assays .

- Explore interaction effects with co-ingested compounds (e.g., arginine, antioxidants) using factorial designs .

Q. What novel applications of CM exist beyond exercise performance, such as in clinical populations?

- In pediatric asthenia, assess CM’s impact on urea cycle function via plasma ammonia and citrulline levels pre- and post-treatment .

- For hypertension, combine CM with aerobic exercise and monitor 24-hour ambulatory blood pressure, emphasizing malate’s role in vascular smooth muscle metabolism .

- In aging populations, measure CM’s effects on mitochondrial respiration using high-resolution respirometry in muscle biopsies .

Methodological Tools and Frameworks

- PICOT Framework: Structure clinical research questions around Population (e.g., hypertensives), Intervention (CM dose), Comparison (placebo), Outcome (PEH), and Time (24-hour monitoring) .

- Ethical and Compliance Considerations: Obtain IRB approval for invasive measures (e.g., biopsies) and document CM supplier certifications to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。